Acetamide, N-(2-chloroethyl)-2-fluoro-

Description

BenchChem offers high-quality Acetamide, N-(2-chloroethyl)-2-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(2-chloroethyl)-2-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

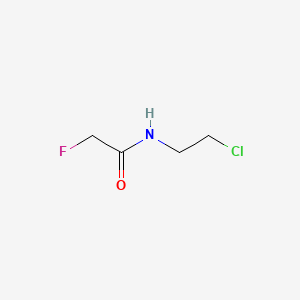

Structure

3D Structure

Properties

CAS No. |

459-98-3 |

|---|---|

Molecular Formula |

C4H7ClFNO |

Molecular Weight |

139.55 g/mol |

IUPAC Name |

N-(2-chloroethyl)-2-fluoroacetamide |

InChI |

InChI=1S/C4H7ClFNO/c5-1-2-7-4(8)3-6/h1-3H2,(H,7,8) |

InChI Key |

ZYJCQMHQFUNWMY-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)NC(=O)CF |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Acetamide, N-(2-chloroethyl)-2-fluoro-

Executive Summary

This technical guide provides a comprehensive overview of a robust and logical synthesis pathway for Acetamide, N-(2-chloroethyl)-2-fluoro- (CAS No. 459-98-3), a fluorinated amide with potential applications in pharmaceutical and agrochemical research.[1] The molecule's structure, featuring a reactive 2-chloroethyl group and a fluoroacetamide moiety, makes it an interesting building block for introducing these functionalities into larger, more complex molecules. This document details a primary synthesis route based on the fundamental principles of amide bond formation, specifically the acylation of 2-chloroethylamine with an activated derivative of 2-fluoroacetic acid. We provide in-depth procedural explanations, step-by-step experimental protocols, characterization guidelines, and critical safety considerations, designed for researchers and professionals in drug development and organic synthesis.

Introduction and Strategic Overview

Chemical Identity and Physicochemical Properties

Acetamide, N-(2-chloroethyl)-2-fluoro- is a bifunctional organic compound. The presence of a fluorine atom significantly influences the molecule's electronic properties and metabolic stability, a common strategy in medicinal chemistry. The N-(2-chloroethyl) group is a known alkylating moiety, capable of forming covalent bonds with nucleophiles.

Table 1: Physicochemical Properties of Acetamide, N-(2-chloroethyl)-2-fluoro-

| Property | Value | Source |

|---|---|---|

| CAS Number | 459-98-3 | [1] |

| Molecular Formula | C4H7ClFNO | [2] |

| Molecular Weight | 139.55 g/mol | [2] |

| Predicted Boiling Point | 237 - 253 °C | [3] |

| Predicted Melting Point | 54.9 °C | [3] |

| Predicted Water Solubility | 0.259 g/L | [3] |

| SMILES | C(CNC(=O)CF)Cl | [4] |

| InChIKey | ZYJCQMHQFUNWMY-UHFFFAOYSA-N |[4] |

Rationale for Synthesis Pathway Selection

The most direct and industrially scalable approach to synthesizing N-substituted amides is through the formation of an amide bond between an amine and a carboxylic acid or its activated derivative. For the synthesis of Acetamide, N-(2-chloroethyl)-2-fluoro-, the logical retrosynthetic disconnection is at the amide C-N bond.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies two key starting materials: a derivative of 2-fluoroacetic acid and 2-chloroethylamine. The chosen forward synthesis involves activating the carboxylic acid (2-fluoroacetic acid) to an acyl chloride (2-fluoroacetyl chloride) for a highly efficient and clean reaction with the amine. This method is favored over direct amide coupling with agents like DCC or EDC due to its simplicity, cost-effectiveness, and the ease of removing byproducts.

Detailed Synthesis Pathway

The synthesis is a two-step process starting from commercially available 2-fluoroacetic acid and 2-chloroethylamine.

Step 1: Synthesis of 2-Fluoroacetyl Chloride

The activation of 2-fluoroacetic acid is achieved by converting the carboxylic acid to an acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.

Reaction: FCH₂COOH + SOCl₂ → FCH₂COCl + SO₂ (g) + HCl (g)

Causality of Experimental Choices:

-

Reagent: Thionyl chloride is a cost-effective and highly effective chlorinating agent for carboxylic acids.

-

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added. It reacts with thionyl chloride to form the Vilsmeier reagent, which is the active catalytic species, accelerating the reaction.

-

Conditions: The reaction is typically performed neat or in an inert high-boiling solvent under reflux to drive the reaction to completion and remove gaseous byproducts.

Step 2: Amide Formation via Acylation

The core of the synthesis involves the nucleophilic acyl substitution reaction between the prepared 2-fluoroacetyl chloride and 2-chloroethylamine. 2-chloroethylamine is typically used as its hydrochloride salt for better stability and handling. Therefore, a non-nucleophilic organic base, such as triethylamine (Et₃N), must be added to neutralize the hydrochloride salt and the HCl generated during the acylation.

Reaction: FCH₂COCl + ClCH₂CH₂NH₂·HCl + 2 Et₃N → FCH₂CONHCH₂CH₂Cl + 2 Et₃N·HCl

Causality of Experimental Choices:

-

Temperature Control: The reaction is initiated at a low temperature (0-5 °C)[5]. The addition of the acyl chloride to the amine is exothermic, and maintaining a low temperature minimizes potential side reactions and ensures controlled reaction progress.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal.[6] They are unreactive towards the acyl chloride and readily dissolve the organic reactants.

-

Base: Triethylamine is a standard choice. It is a sufficiently strong base to deprotonate the amine hydrochloride and scavenge the in-situ generated HCl, but it is not nucleophilic enough to compete with the primary amine in reacting with the acyl chloride. Two equivalents are required: one for the amine salt and one for the reaction byproduct.

-

Stoichiometry: A slight excess of the amine component is sometimes used to ensure the complete consumption of the more valuable or reactive acyl chloride.

Detailed Experimental Protocol

This protocol is based on established methodologies for analogous acylation reactions.[5][7] Researchers should perform a risk assessment before proceeding.

Caption: Experimental workflow for the synthesis of the target compound.

Materials and Equipment

-

2-Fluoroacetic acid

-

Thionyl chloride (SOCl₂)

-

2-Chloroethylamine hydrochloride

-

Triethylamine (Et₃N), distilled

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer

-

Standard glassware for aqueous work-up and purification

Step-by-Step Methodology

Part A: Preparation of 2-Fluoroacetyl Chloride

-

In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler with 2-fluoroacetic acid (1.0 eq).

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.2 - 1.5 eq) to the flask.

-

Heat the mixture to reflux gently for 2-4 hours or until the evolution of gas ceases.

-

The resulting 2-fluoroacetyl chloride can be purified by fractional distillation or used directly in the next step if high purity of starting materials was ensured.

Part B: Synthesis of Acetamide, N-(2-chloroethyl)-2-fluoro-

-

In a separate three-necked flask under an inert atmosphere (Nitrogen or Argon), suspend 2-chloroethylamine hydrochloride (1.0 eq) in anhydrous DCM.

-

Add triethylamine (2.2 eq) and stir the mixture for 15-20 minutes.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add a solution of 2-fluoroacetyl chloride (1.05 eq) in anhydrous DCM via a dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[6]

Work-up and Purification

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer successively with water, 1M HCl (aq) (to remove excess triethylamine), saturated NaHCO₃ (aq) (to remove any remaining acidic species), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by either recrystallization (e.g., from an ethyl acetate/hexanes mixture) or column chromatography on silica gel.[6]

Product Characterization

To validate the identity and purity of the synthesized Acetamide, N-(2-chloroethyl)-2-fluoro-, a combination of spectroscopic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the three distinct methylene (-CH₂-) groups. The F-CH₂- protons will appear as a doublet due to coupling with the adjacent fluorine atom. The two methylene groups of the chloroethyl moiety will likely appear as triplets. The amide N-H proton will appear as a broad singlet or triplet.

-

¹³C NMR: Four distinct carbon signals are expected. The carbonyl carbon will be downfield, and the F-CH₂- carbon signal will be split into a doublet by the fluorine atom.

-

¹⁹F NMR: A single signal, likely a triplet due to coupling with the adjacent methylene protons, will confirm the presence of the fluorine atom.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass (140.02) and a characteristic isotopic pattern for a monochlorinated compound.

-

Infrared (IR) Spectroscopy: Expect strong absorption bands for the N-H stretch (~3300 cm⁻¹), the C=O (amide I) stretch (~1650 cm⁻¹), and the C-F stretch (~1100-1000 cm⁻¹).

Safety and Handling

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

-

Toxicity: Fluoroacetic acid and its derivatives, including fluoroacetamide, are highly toxic.[8] They are metabolic poisons that disrupt the citric acid cycle.[9][10] Ingestion of even small amounts can be fatal.[10] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Corrosive Reagents: Thionyl chloride is highly corrosive and reacts violently with water. It should be handled with extreme care.

-

General Precautions: Wear safety goggles, chemical-resistant gloves, and a lab coat at all times.[1] Ensure adequate ventilation. All chemical waste must be disposed of according to institutional and local regulations.

Conclusion

This guide outlines a clear and chemically sound pathway for the synthesis of Acetamide, N-(2-chloroethyl)-2-fluoro-. By leveraging a classic acylation strategy with carefully selected reagents and controlled reaction conditions, researchers can reliably produce this valuable chemical intermediate. The provided protocol, grounded in established organic synthesis principles, offers a solid foundation for laboratory-scale preparation. Rigorous adherence to the detailed characterization and safety procedures is paramount to ensure both the quality of the final product and the safety of the operator.

References

- Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules. (2025). Benchchem.

- The synthesis and applic

- N-Chloro-2-fluoroacetamide: An In-depth Reactivity Profile for Drug Discovery and Development. (2025). Benchchem.

- Application Notes and Protocols for Reactions with N-Chloro-2-fluoroacetamide. (2025). Benchchem.

- N-(2-CHLOROETHYL)-2-FLUOROACETAMIDE. GSRS.

- Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. (2022).

- Acetamide, N-(2-chloroethyl)-2-fluoro- Properties. (2025). U.S. Environmental Protection Agency.

- Chloroacetamide. Organic Syntheses Procedure.

- Acetamide, n-(2-chloroethyl)-2-fluoro-. PubChemLite.

- Acetamide, N-(2-chloroethyl)-2-fluoro- (CAS 459-98-3). HazComFast.

- Fluoroacetamide. Wikipedia.

- Fluoroacetamide. AERU, University of Hertfordshire.

- Acetamide, N-(2-chloroethyl)-2-fluoro- (C4H7ClFNO). PubChem.

- Fluoroacetamide Safety Data Sheet. (2010). Santa Cruz Biotechnology.

Sources

- 1. hazcomfast.com [hazcomfast.com]

- 2. Acetamide, N-(2-chloroethyl)-2-fluoro- | C4H7ClFNO | CID 68025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]

- 8. Fluoroacetamide - Wikipedia [en.wikipedia.org]

- 9. Fluoroacetamide [sitem.herts.ac.uk]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Comprehensive Structure Elucidation of N-(2-chloroethyl)-2-fluoroacetamide: A Multi-Modal Analytical Framework

Executive Summary

The structural elucidation of small, flexible, halogenated aliphatic amides presents a unique analytical challenge. The compound N-(2-chloroethyl)-2-fluoroacetamide (CAS 459-98-3) is a bifunctional molecule featuring both a highly electronegative fluorine atom and a heavier, isotopically distinct chlorine atom. Because of its structural flexibility and the presence of complex heteroatomic spin-coupling networks, a single analytical technique is insufficient for absolute structural confirmation.

As an Application Scientist, the approach to elucidating such a molecule must be orthogonal and self-validating. This whitepaper details the causality, theoretical grounding, and step-by-step methodologies required to definitively map the structure of N-(2-chloroethyl)-2-fluoroacetamide using High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FTIR), and Multinuclear NMR Spectroscopy.

Fig 1: Orthogonal analytical workflow for the structural elucidation of halogenated amides.

Phase 1: Isotopic & Mass Profiling via HRMS

Causality & Rationale

The first step in structural elucidation is establishing the exact molecular formula. We utilize Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) in positive ion mode. The rationale for positive ESI is the presence of the amide nitrogen, which, while weakly basic, readily accepts a proton to form an [M+H]+ pseudo-molecular ion.

More critically, the presence of the chlorine atom provides a self-validating isotopic signature. Chlorine naturally exists as 35Cl and 37Cl in an approximate 3:1 ratio. Observing this exact isotopic cluster at the high-resolution exact mass confirms both the elemental composition and the presence of a single chlorine atom, differentiating it from purely fluorinated analogs[1].

Self-Validating Experimental Protocol

-

System Calibration: Infuse a sodium formate calibration solution to calibrate the TOF analyzer. Verify that the mass accuracy error is strictly <2 ppm .

-

Blank Validation: Inject of the sample diluent (0.1% Formic Acid in LC-MS grade water). Analyze the chromatogram to establish a baseline and confirm the absence of carryover, validating the system's analytical cleanliness.

-

Sample Preparation: Dissolve 1 mg of N-(2-chloroethyl)-2-fluoroacetamide in 1 mL of Methanol. Dilute 1:100 in the diluent.

-

Acquisition: Inject onto a sub-2 μm C18 column. Run a 5-minute gradient (5% to 95% Acetonitrile with 0.1% FA). Acquire data from m/z 50 to 500.

-

Data Processing: Extract the exact mass chromatograms and calculate the isotopic ratio.

Quantitative Data Summary: HRMS

| Ion Species | Formula | Theoretical Exact Mass ( m/z ) | Expected Isotopic Ratio |

| [M+H]+ ( 35Cl ) | C4H835ClFNO+ | 140.0278 | 100% (Base Peak) |

| [M+H]+ ( 37Cl ) | C4H837ClFNO+ | 142.0249 | ~32% |

Phase 2: Vibrational Fingerprinting via ATR-FTIR

Causality & Rationale

While HRMS provides the formula, FTIR provides the functional group inventory. Attenuated Total Reflectance (ATR) FTIR is chosen because it requires no matrix (like KBr), preventing potential halogen-exchange artifacts. The molecule contains three distinct IR-active regions: the secondary amide network (Amide I C=O stretch and Amide II N-H bend), the highly polarized C-F stretch, and the heavier C-Cl stretch. The C-F bond exhibits an exceptionally strong dipole moment change, resulting in a dominant absorption band between 1000–1100 cm−1 .

Self-Validating Experimental Protocol

-

Background Compensation: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm−1 resolution) in ambient air. The system automatically subtracts atmospheric CO2 and water vapor, validating the optical path.

-

Sample Application: Deposit of the neat sample directly onto the ATR crystal, ensuring complete coverage of the evanescent wave penetration area.

-

Data Acquisition: Collect the sample spectrum (32 scans, 4 cm−1 resolution) from 4000 to 400 cm−1 .

-

Quality Control: Verify the absence of a broad, continuous band at 3400–3600 cm−1 to confirm the sample is anhydrous, ensuring the Amide N-H stretch is not obscured by water.

Quantitative Data Summary: FTIR

| Wavenumber ( cm−1 ) | Intensity | Functional Group Assignment |

| ~3280 | Medium, Broad | N-H Stretch (Secondary Amide) |

| ~1660 | Strong, Sharp | C=O Stretch (Amide I) |

| ~1550 | Medium | N-H Bend (Amide II) |

| ~1050 | Strong | C-F Stretch |

| ~730 | Medium | C-Cl Stretch |

Phase 3: Spin-Coupling Network Elucidation via Multinuclear NMR

Causality & Rationale

Nuclear Magnetic Resonance (NMR) is the definitive technique for mapping the atomic connectivity of N-(2-chloroethyl)-2-fluoroacetamide. The strategy relies on observing three distinct NMR-active nuclei: 1H , 13C , and 19F .

The 19F nucleus (100% natural abundance, spin 1/2) is highly sensitive and acts as a structural probe. It couples strongly with the adjacent methylene protons ( 2JHF≈47 Hz ) and the adjacent carbon ( 1JCF≈183 Hz ). This coupling network is an absolute confirmation of the fluoroacetyl moiety, a well-documented phenomenon in the structural analysis of fluorinated amides[2].

Conversely, the chloroethyl side chain relies on 1H and 13C chemical shifts. The electronegativity of chlorine pulls the adjacent carbon shift to the 40–45 ppm range, which clearly differentiates it from standard aliphatic chains[3]. 2D NMR (COSY and HMBC) bridges the two halves of the molecule across the amide bond.

Fig 2: 2D NMR Connectivity map showing critical COSY (blue) and HMBC (red) correlations.

Self-Validating Experimental Protocol

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Probe Tuning & Matching: Insert the sample into a 500 MHz NMR spectrometer. Tune and match the probe specifically to the 1H , 13C , and 19F frequencies for this exact sample matrix. This maximizes sensitivity and minimizes reflected power, validating the hardware's readiness.

-

Shimming & Locking: Lock the spectrometer to the deuterium signal of CDCl3 . Perform automated gradient shimming until the 1H linewidth of the TMS signal is <1.0 Hz at half-height (self-validating magnetic field homogeneity).

-

Pulse Calibration: Calibrate the 90° pulse width for 1H to ensure mathematically accurate integration of the proton signals.

-

Acquisition:

-

1H NMR: 16 scans, relaxation delay (D1) = 2 s.

-

19F NMR: 32 scans, 1H -decoupled, D1 = 2 s.

-

13C NMR: 512 scans, 1H -decoupled, D1 = 2 s.

-

2D HMBC: Optimize for long-range coupling ( nJCH=8 Hz ).

-

-

Processing: Reference the 1H and 13C spectra to TMS ( 0.00 ppm ).

Quantitative Data Summary: Multinuclear NMR

Table 1: 1H NMR Data (500 MHz, CDCl3 ) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 4.80 | Doublet (d) | 2H | 2JHF=47.0 | F-CH2- | | 6.80 | Broad Singlet (br s) | 1H | - | -NH- | | 3.65 | Triplet (t) | 2H | J=6.0 | -CH2-Cl | | 3.60 | Quartet (q) | 2H | J=6.0 | -NH-CH2- |

Table 2: 13C NMR Data (125 MHz, CDCl3 ) | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | | 168.2 | Doublet (d) | 2JCF=20.0 | C=O | | 80.5 | Doublet (d) | 1JCF=183.0 | F-CH2- | | 43.5 | Singlet (s) | - | -CH2-Cl | | 41.2 | Singlet (s) | - | -NH-CH2- |

Table 3: 19F NMR Data (470 MHz, CDCl3 ) | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | | -226.5 | Triplet (t) | 2JHF=47.0 | F-CH2- |

Sources

Acetamide, N-(2-chloroethyl)-2-fluoro-: A Proposed Dual-Mechanism Cytotoxic Agent

An In-depth Technical Guide

Disclaimer: The compound Acetamide, N-(2-chloroethyl)-2-fluoro-, is not extensively documented in publicly available scientific literature. This guide, therefore, presents a scientifically-grounded, hypothetical mechanism of action based on the well-established activities of its core functional moieties: the N-(2-chloroethyl) group, a known DNA alkylating agent, and the 2-fluoroacetamide group, a precursor to a potent metabolic toxin. The experimental protocols and analyses described herein provide a roadmap for the investigation and validation of this proposed mechanism.

Executive Summary

Acetamide, N-(2-chloroethyl)-2-fluoro- (hereafter referred to as F-CENA) is a synthetic compound whose structure suggests a potent, dual-acting cytotoxic potential. It integrates two distinct and well-characterized mechanisms of cellular disruption into a single small molecule.

-

DNA Alkylation: The N-(2-chloroethyl) moiety is a classic electrophilic warhead. It is predicted to form a highly reactive aziridinium ion intracellularly, which then irreversibly alkylates nucleophilic sites on DNA, primarily the N7 and O6 positions of guanine. This leads to DNA damage, cell cycle arrest, and induction of apoptosis.

-

Metabolic Poisoning: The 2-fluoroacetamide moiety acts as a "masked" toxin. It is anticipated to be metabolized by cellular amidases to produce fluoroacetate. Fluoroacetate enters the Krebs cycle (Citric Acid Cycle), where it is converted into fluorocitrate, a potent and specific inhibitor of the enzyme aconitase. This enzymatic blockade halts cellular respiration, leading to a rapid depletion of ATP and catastrophic metabolic failure.

This guide posits that the synergy between these two mechanisms—crippling the cell's ability to repair DNA by depleting its energy supply—could make F-CENA a highly effective cytotoxic agent. We will now explore the intricacies of each proposed mechanism and provide a comprehensive framework for their experimental validation.

Part 1: The Alkylating Arm - DNA Damage Pathway

The N-(2-chloroethyl) group is the structural hallmark of nitrogen mustards, a class of compounds used in chemotherapy for decades. Its mechanism is a well-understood process of covalent DNA modification.

Intramolecular Cyclization: Formation of the Aziridinium Ion

The mechanism is initiated by an intramolecular nucleophilic attack where the nitrogen atom displaces the chloride ion, forming a strained, three-membered aziridinium ring. This cation is a potent electrophile, primed to react with cellular nucleophiles.

Covalent Adduct Formation with DNA

The electrophilic aziridinium ion reacts with nucleophilic sites within the DNA double helix. The primary targets are:

-

N7-position of Guanine: This is the most nucleophilic site on DNA and the most frequent site of alkylation by such agents. N7-guanine adducts can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site, which can cause mutations or stall replication.

-

O6-position of Guanine: While less frequent, O6-alkylguanine adducts are highly mutagenic and cytotoxic. This lesion causes mispairing with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations if not repaired.

Since F-CENA possesses only one chloroethyl arm, it is expected to form monoadducts rather than the highly cytotoxic interstrand cross-links typical of bifunctional mustards.

Cellular Consequences and DNA Repair

The formation of DNA adducts triggers the DNA Damage Response (DDR). Cell cycle checkpoints, particularly at the G2/M phase, are activated to halt cell division and allow time for repair.

The primary defense against O6-alkylguanine adducts is the "suicide" repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly transfers the alkyl group from the guanine to one of its own cysteine residues. This action is stoichiometric and irreversible; once used, the MGMT protein is degraded. Cells with low MGMT expression are therefore highly sensitive to O6-alkylating agents.

If the damage is overwhelming or repair mechanisms are deficient, the cell is directed towards apoptosis.

Diagram: Proposed DNA Alkylation Pathway

Caption: Proposed pathway of DNA alkylation by F-CENA.

Part 2: The Metabolic Arm - Krebs Cycle Disruption

Independent of its DNA-damaging activity, the 2-fluoroacetamide moiety of F-CENA is predicted to function as a potent metabolic toxin through a process known as "lethal synthesis."

Metabolic Activation

Fluoroacetamide itself is relatively inert. However, upon entering the cell, it is hydrolyzed by intracellular amidase enzymes, releasing fluoroacetate. This conversion is the first step in its toxic activation.

Lethal Synthesis of Fluorocitrate

Fluoroacetate is structurally similar to acetate and is therefore recognized by the enzyme acetyl-CoA synthetase, which converts it to fluoroacetyl-CoA. This molecule then enters the Krebs cycle, where citrate synthase catalyzes its condensation with oxaloacetate. This reaction produces fluorocitrate, the ultimate toxic metabolite.

Aconitase Inhibition and Metabolic Collapse

Aconitase is the enzyme responsible for the isomerization of citrate to isocitrate in the Krebs cycle. Fluorocitrate is a potent competitive inhibitor of aconitase. By binding tightly to the enzyme's active site, it blocks this critical step.

The consequences are immediate and severe:

-

Citrate Accumulation: The blockage of aconitase leads to a massive buildup of citrate within the mitochondria and cytoplasm.

-

Krebs Cycle Arrest: The cycle is halted, shutting down the primary pathway for cellular respiration.

-

ATP Depletion: The production of ATP via oxidative phosphorylation ceases, depriving the cell of its primary energy currency.

This rapid energy depletion leads to a loss of cellular function, ion gradient collapse, and ultimately, necrotic or apoptotic cell death.

Diagram: Proposed Metabolic Disruption Pathway

Caption: Proposed pathway of metabolic disruption by F-CENA.

Part 3: Synergistic Cytotoxicity - A Two-Pronged Attack

The true potential of F-CENA lies in the synergistic interplay between its two mechanisms of action.

-

Impeding Repair: DNA repair processes, particularly those involving excision repair and checkpoint signaling, are highly energy-dependent, requiring significant amounts of ATP. By shutting down the Krebs cycle, the fluoroacetamide moiety is predicted to cause profound ATP depletion. This energy crisis would severely hamper the cell's ability to repair the DNA damage caused by the chloroethyl moiety.

-

Enhanced Apoptosis: The combination of irreparable DNA damage and catastrophic metabolic failure provides two powerful, independent signals for the initiation of apoptosis. This dual-trigger system may overcome the resistance mechanisms that can circumvent single-pathway chemotherapeutics.

This proposed synergy suggests that the combined effect of F-CENA could be significantly greater than the sum of its parts, potentially allowing for lower effective doses and overcoming certain forms of drug resistance.

Diagram: Proposed Synergistic Mechanism

Caption: A logical workflow for the experimental validation of F-CENA's mechanism.

Protocol 1: Comet Assay for DNA Damage

Objective: To visualize and quantify DNA strand breaks resulting from F-CENA-induced adducts and subsequent repair attempts.

Methodology:

-

Cell Culture & Treatment: Plate cells (e.g., A549 lung carcinoma) at an appropriate density. Treat with a range of F-CENA concentrations (e.g., 0.1 µM to 100 µM) for a set time (e.g., 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Cell Harvesting: Harvest cells via trypsinization, wash with ice-cold PBS, and resuspend at 1 x 10⁵ cells/mL.

-

Slide Preparation: Mix 10 µL of cell suspension with 100 µL of low-melting-point agarose (0.5% in PBS) at 37°C. Pipette onto a pre-coated microscope slide and cover with a coverslip.

-

Lysis: Immerse slides in ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

-

Alkaline Unwinding & Electrophoresis: Place slides in an electrophoresis tank with fresh, cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13). Let DNA unwind for 20 minutes. Perform electrophoresis at 25V, 300 mA for 30 minutes.

-

Neutralization & Staining: Gently wash slides three times with neutralization buffer (0.4 M Tris, pH 7.5). Stain with a suitable DNA fluorochrome (e.g., SYBR Green).

-

Visualization & Analysis: Visualize slides using a fluorescence microscope. Analyze at least 50-100 cells per slide using comet scoring software. DNA damage results in a "comet tail."

Protocol 2: Cellular ATP Level Quantification

Objective: To measure the impact of F-CENA on cellular energy production, validating the proposed metabolic disruption.

Methodology:

-

Cell Culture & Treatment: Plate cells in a white, opaque 96-well plate suitable for luminescence assays. Treat with F-CENA as described above.

-

Assay Preparation: Allow the plate to equilibrate to room temperature for 30 minutes.

-

Reagent Addition: Add 100 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and provides the luciferase/luciferin substrate.

-

Incubation: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the change in Relative Luminescence Units (RLU) compared to the vehicle control. A decrease in RLU corresponds to a decrease in cellular ATP.

Expected Data Summary

The following table illustrates the type of quantitative data that would be generated from the validation experiments, comparing a cell line proficient in DNA repair (MGMT+) with one that is deficient (MGMT-).

| Assay | Cell Line | F-CENA Concentration | Expected Outcome | Interpretation |

| Cytotoxicity (IC50) | MGMT+ | Dose-Response | ~15 µM | Moderate sensitivity. |

| MGMT- | Dose-Response | ~2 µM | High sensitivity due to lack of O6-adduct repair. | |

| DNA Damage (% Tail DNA) | MGMT+ | 10 µM (24h) | 25% | DNA damage is present but partially repaired. |

| MGMT- | 10 µM (24h) | 60% | Severe, unrepaired DNA damage. | |

| ATP Levels (% of Control) | Both | 10 µM (6h) | 15% | Rapid and profound energy depletion, independent of DNA repair status. |

References

-

Mechanism of N-(2-chloroethyl) Compounds: Tew, K.D. (2016). The mechanism of action of nitrogen mustards. Cancer Treatment and Research. Available at: [Link]

-

DNA Alkylation by Aziridinium Ions: Lawley, P.D., & Brookes, P. (1963). Further studies on the alkylation of nucleic acids and their constituent nucleotides. Biochemical Journal. Available at: [Link]

-

MGMT DNA Repair: Pegg, A.E. (2000). Repair of O6-alkylguanine in DNA by the O6-alkylguanine-DNA alkyltransferase network. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Available at: [Link]

-

Fluoroacetate Toxicology Review: Goncharov, N.V., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology. Available at: [Link]

-

Lethal Synthesis Mechanism: Peters, R.A. (1952). Lethal synthesis. Proceedings of the Royal Society of London. Series B - Biological Sciences. Available at: [Link]

-

Fluorocitrate and Aconitase Inhibition: Lauble, H., et al. (1996). The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Comet Assay Protocol Standard: Tice, R.R., et al. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and Molecular Mutagenesis. Available at: [Link]

-

ATP Measurement Technology: Crouch, S.P.M., et al. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods. Available at: [Link]

An In-depth Technical Guide on the Potential Biological Activity of N-(2-chloroethyl)-2-fluoroacetamide

Abstract

N-(2-chloroethyl)-2-fluoroacetamide is a small molecule of significant interest due to its hybrid structure, which incorporates two distinct pharmacophores associated with potent biological activities. This technical guide provides a comprehensive analysis of its potential biological activities, focusing on two primary predicted mechanisms of action: DNA alkylation, characteristic of N-(2-chloroethyl) containing compounds, and metabolic poisoning through inhibition of the citric acid cycle, a known effect of fluoroacetamide and its derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and practical experimental designs to explore the therapeutic potential and toxicological profile of this compound.

Introduction and Rationale

The quest for novel therapeutic agents, particularly in oncology, often involves the strategic combination of known pharmacophores to create hybrid molecules with potentially enhanced efficacy or novel mechanisms of action. N-(2-chloroethyl)-2-fluoroacetamide presents a compelling case for investigation, as it merges the structural features of two well-established classes of bioactive compounds: the nitrogen mustards and fluoroacetate-related metabolic poisons.

The N-(2-chloroethyl) moiety is a cornerstone of many classical alkylating chemotherapeutic agents.[1][2][3] These drugs exert their cytotoxic effects by forming highly reactive aziridinium ions that covalently bind to nucleophilic sites on biomolecules, most notably the N7 position of guanine in DNA.[4] This alkylation can lead to DNA strand breaks, cross-linking, and ultimately, apoptosis.[3]

Conversely, the 2-fluoroacetamide portion is structurally related to the highly toxic rodenticide fluoroacetamide.[5][6] The toxicity of fluoroacetamide is a classic example of "lethal synthesis," where the compound is metabolized in vivo to fluoroacetate.[7][8] Fluoroacetate, in turn, is converted to fluorocitrate, a potent and irreversible inhibitor of aconitase, a critical enzyme in the citric acid cycle.[9] Inhibition of this central metabolic pathway leads to a catastrophic disruption of cellular energy production.[10]

This guide will dissect the potential biological activities of N-(2-chloroethyl)-2-fluoroacetamide arising from these two structural alerts, propose detailed experimental workflows to investigate these hypotheses, and provide a framework for interpreting the potential outcomes.

Predicted Mechanisms of Action

Potential as a DNA Alkylating Agent

The presence of the N-(2-chloroethyl) group strongly suggests that N-(2-chloroethyl)-2-fluoroacetamide may function as a DNA alkylating agent. The proposed mechanism, analogous to that of nitrogen mustards, is depicted below.

Caption: Proposed pathway for metabolic toxicity of N-(2-chloroethyl)-2-fluoroacetamide.

Once formed, fluoroacetate enters the citric acid cycle, where it is converted by citrate synthase to (-)-erythro-2-fluorocitrate. [8]This metabolite is a potent inhibitor of aconitase, leading to an accumulation of citrate and a shutdown of aerobic respiration. [9]This mechanism is known to be highly toxic to mammals. [6]

Proposed Experimental Workflows

To elucidate the biological activity of N-(2-chloroethyl)-2-fluoroacetamide, a multi-pronged experimental approach is necessary.

In Vitro Cytotoxicity Assessment

The initial step is to determine the cytotoxic potential of the compound across a panel of cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of N-(2-chloroethyl)-2-fluoroacetamide in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each cell line and time point.

Data Presentation: Comparative Cytotoxicity

| Cell Line | IC50 (µM) at 48h |

| HeLa (Cervical Cancer) | Predicted: 10-100 |

| A549 (Lung Cancer) | Predicted: 10-100 |

| MCF-7 (Breast Cancer) | Predicted: 10-100 |

| Normal Fibroblasts | Predicted: >100 |

Note: Predicted values are hypothetical and serve as an example.

Mechanistic Studies: DNA Alkylation

To investigate the DNA alkylating potential, a combination of in vitro and cell-based assays can be employed.

Protocol: Comet Assay (Single Cell Gel Electrophoresis)

-

Cell Treatment: Treat cells with varying concentrations of N-(2-chloroethyl)-2-fluoroacetamide for a short duration (e.g., 2-4 hours).

-

Cell Lysis: Embed the cells in agarose on a microscope slide and lyse them with a high salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

Protocol: In Vitro DNA Alkylation Assay

-

Reaction Setup: Incubate calf thymus DNA with N-(2-chloroethyl)-2-fluoroacetamide in a suitable buffer at 37°C for several hours.

-

DNA Precipitation: Precipitate the DNA using cold ethanol to remove the unreacted compound.

-

Depurination: Heat the DNA under acidic conditions to induce depurination at the alkylated guanine sites.

-

LC-MS/MS Analysis: Analyze the supernatant for the presence of the alkylated guanine adduct by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanistic Studies: Metabolic Toxicity

To assess the potential for metabolic toxicity, the following experiments are proposed.

Protocol: Measurement of Cellular Oxygen Consumption Rate (OCR)

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate.

-

Compound Injection: After baseline OCR measurements, inject N-(2-chloroethyl)-2-fluoroacetamide into the wells.

-

OCR Monitoring: Monitor the OCR in real-time to assess the impact on mitochondrial respiration. A significant decrease in OCR would be indicative of citric acid cycle inhibition.

Protocol: In Vitro Hydrolysis and Fluoroacetate Detection

-

Incubation with Liver Microsomes: Incubate N-(2-chloroethyl)-2-fluoroacetamide with rat or human liver microsomes in the presence of an NADPH-generating system.

-

Sample Preparation: Stop the reaction at various time points and prepare the samples for analysis.

-

GC-MS or LC-MS/MS Analysis: Analyze the reaction mixture for the presence of fluoroacetate using a validated chromatographic-mass spectrometric method.

Synthesis and Characterization

While not the primary focus of this guide, a plausible synthetic route for N-(2-chloroethyl)-2-fluoroacetamide is outlined below.

Caption: A potential synthetic route to N-(2-chloroethyl)-2-fluoroacetamide.

The synthesis would likely involve the acylation of 2-chloroethylamine with fluoroacetyl chloride or a related activated derivative. The final product should be fully characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity before biological evaluation.

Conclusion and Future Directions

N-(2-chloroethyl)-2-fluoroacetamide is a molecule with a dual-threat potential, capable of acting as both a DNA alkylating agent and a metabolic poison. The experimental framework provided in this guide offers a systematic approach to deconstruct its biological activities. Understanding the dominant mechanism of action, or the interplay between the two, will be crucial for any future development. Should the DNA alkylating activity prove to be potent and selective for cancer cells, this compound could represent a novel chemotherapeutic candidate. Conversely, if the metabolic toxicity is the predominant effect, its utility may be limited, but it could serve as a valuable tool for studying the inhibition of the citric acid cycle. Further studies could involve the synthesis of analogs to modulate the relative contributions of the two pharmacophores, potentially leading to the development of more selective and efficacious therapeutic agents.

References

-

Plewa, M. J., & Wagner, E. D. (2008). Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts. Environmental science & technology, 42(3), 955–961. [11][12][13]2. Chabner, B. A., & Roberts, T. G., Jr (2016). Alkylating Agents. In Oncohema Key. [1]3. Zhang, X., & Plewa, M. J. (2008). Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. Figshare. [12]4. Eisenbrand, G., Fiebig, H. H., & Schmahl, D. (1983). Antineoplastic activity of esters and amides of N-[N'-(2-chloroethyl)-N'-nitrosocarbamoyl]-aminoacids. Arzneimittel-Forschung, 33(7), 1015–1018. [14]5. Yang, M., Zhang, X., & Chen, B. (2019). Different cytotoxicity of disinfection by-product haloacetamides on two exposure pathway-related cell lines: Human gastric epithelial cell line GES-1 and immortalized human keratinocyte cell line HaCaT. Ecotoxicology and environmental safety, 184, 109635. [15]6. Muellner, M. G., Wagner, E. D., McCalla, K., Richardson, S. D., Woo, Y. T., & Plewa, M. J. (2007). Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. Environmental Science & Technology, 42(3), 955-961. [13]7. Du, Y., Zhang, X., & Wang, Z. (2018). Cytotoxicity induced by iodinated haloacetamides via ROS accumulation and apoptosis in HepG-2 cells. Environmental pollution (Barking, Essex : 1987), 242(Pt A), 191–197. [16]8. Drugs.com. (n.d.). List of Alkylating agents. Retrieved from [Link] [4]9. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12542, Fluoroacetamide. Retrieved from [Link] [7]10. Campbell, A. (2026, January 23). 7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know. Liv Hospital. [2]11. Al-Saffar, F. J., & Al-Bakri, N. A. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. Molecules (Basel, Switzerland), 26(4), 1145. [3]12. Taylor & Francis. (n.d.). Alkylating agents – Knowledge and References. Retrieved from [Link] [17]13. Wikipedia contributors. (n.d.). Fluoroacetamide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link] [5]14. Sastry, B. S., Rao, E. V., & Rao, K. V. (1986). Acute Inhalation Toxicity Study of 2-Fluoroacetamide in Rats. Biomedical and Environmental Sciences, 1(2), 167-172. [10]15. BenchChem. (2025). N-Chloro-2-fluoroacetamide: An In-depth Reactivity Profile for Drug Discovery and Development. [18]16. BenchChem. (2025). Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules. [19]17. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68025, Acetamide, N-(2-chloroethyl)-2-fluoro-. Retrieved from [Link] [20]18. Organic Syntheses. (n.d.). Chloroacetamide. Retrieved from [Link] [21]19. Olson, K. R. (Ed.). (n.d.). FLUOROACETATE. In Poisoning & Drug Overdose, 7e. AccessMedicine. [9]20. University of Hertfordshire. (2026, February 2). Fluoroacetamide. AERU. [6]21. Botyánszki, J., Bódi, J., Stratford, I. J., & Süli-Vargha, H. (1999). Synthesis and Cytotoxic Activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates. Anticancer drugs, 10(10), 903–909. [22]22. BenchChem. (2025). An In-depth Technical Guide to the Electrophilicity of N-Chloro-2-fluoroacetamide. [23]23. Goncharov, N. V., Jenkins, R. O., & Radilov, A. S. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of applied toxicology : JAT, 26(2), 148–161. [8]24. U.S. Environmental Protection Agency. (2025, October 15). Acetamide, N-(2-chloroethyl)-2-fluoro- - Exposure.

Sources

- 1. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 2. int.livhospital.com [int.livhospital.com]

- 3. mdpi.com [mdpi.com]

- 4. drugs.com [drugs.com]

- 5. Fluoroacetamide - Wikipedia [en.wikipedia.org]

- 6. Fluoroacetamide [sitem.herts.ac.uk]

- 7. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 10. besjournal.com [besjournal.com]

- 11. Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acs.figshare.com [acs.figshare.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Antineoplastic activity of esters and amides of N-[N'-(2-chloroethyl)-N'-nitrosocarbamoyl]-aminoacids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Different cytotoxicity of disinfection by-product haloacetamides on two exposure pathway-related cell lines: Human gastric epithelial cell line GES-1 and immortalized human keratinocyte cell line HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytotoxicity induced by iodinated haloacetamides via ROS accumulation and apoptosis in HepG-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Acetamide, N-(2-chloroethyl)-2-fluoro- | C4H7ClFNO | CID 68025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. Synthesis and cytotoxic activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility and Stability Profile of N-(2-chloroethyl)-2-fluoroacetamide

Abstract

This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of the novel chemical entity, N-(2-chloroethyl)-2-fluoroacetamide. As a crucial component of early-stage drug development, a thorough understanding of these physicochemical properties is paramount for predicting a compound's in vivo behavior, informing formulation strategies, and establishing appropriate storage and handling conditions.[1][2][3][4] This document outlines detailed protocols for determining aqueous and organic solubility, as well as for assessing stability under various stress conditions as mandated by international guidelines. The causality behind experimental choices is explained to provide a framework for the logical development of a robust data package for this and similar molecules.

Introduction

N-(2-chloroethyl)-2-fluoroacetamide (CEFA) is a halogenated acetamide with potential applications in the pharmaceutical and agrochemical industries.[5][6][7] Its chemical structure, featuring both a chloroethyl and a fluoroacetamide moiety, suggests a unique combination of lipophilicity and polarity that necessitates a detailed investigation of its solubility and stability. Poor aqueous solubility can be a significant impediment to bioavailability, while chemical instability can lead to loss of potency and the formation of potentially toxic degradants.[8][9] Therefore, the early and accurate characterization of these properties is a critical, risk-mitigating step in its development pathway.[9][10]

This guide presents a systematic approach to generating a comprehensive solubility and stability profile for CEFA. It is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous framework for such an evaluation.

Physicochemical Properties of N-(2-chloroethyl)-2-fluoroacetamide

A foundational understanding of the intrinsic properties of a molecule is essential before embarking on extensive experimental studies.

| Property | Value | Source |

| Molecular Formula | C4H7ClFNO | PubChem |

| Molecular Weight | 139.55 g/mol | PubChem[5] |

| Appearance | To be determined (likely a solid at room temperature) | N/A |

| Melting Point | 54.9 °C (Predicted) | EPA[11] |

| pKa (acidic) | 10.4 (Predicted) | EPA[11] |

| pKa (basic) | -1.25 (Predicted) | EPA[11] |

| LogP | -0.021 (Predicted) | EPA[11] |

Note: Predicted values are useful for initial assessment but must be confirmed experimentally.

Solubility Profile

The solubility of a compound dictates its dissolution rate and, consequently, its absorption and bioavailability.[12][13] Both thermodynamic and kinetic solubility are important parameters to be determined.[12][13]

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent and is a critical parameter for formulation development.[12][13]

Experimental Protocol: Shake-Flask Method (ICH Guideline Q6A)

-

Preparation of Solutions: Prepare a series of aqueous buffers at various pH levels (e.g., 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[12]

-

Sample Addition: Add an excess of N-(2-chloroethyl)-2-fluoroacetamide to each buffer in a sealed, clear container.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the samples to stand undisturbed to permit the settling of undissolved solid.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter to remove any particulate matter, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]

Causality: The shake-flask method is considered the "gold standard" for thermodynamic solubility as it ensures that the system reaches a true equilibrium between the dissolved and solid states. The use of various pH buffers is crucial for ionizable compounds, as their solubility can be highly pH-dependent.[12]

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, which is often more relevant for early drug discovery screening where compounds are dissolved in organic solvents like DMSO.[13]

Experimental Protocol: High-Throughput Nephelometry

-

Stock Solution Preparation: Prepare a concentrated stock solution of N-(2-chloroethyl)-2-fluoroacetamide in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate format.

-

Aqueous Addition: Add a buffered aqueous solution to each well and mix.

-

Precipitation Monitoring: Monitor the turbidity of each well over time using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[9]

Causality: This high-throughput method is ideal for early screening as it is rapid and requires minimal compound.[9] It provides an early indication of potential solubility issues that may arise when a compound is rapidly diluted from an organic stock into an aqueous environment, mimicking in vitro biological assays.

Solubility in Organic Solvents

Understanding solubility in organic solvents is important for synthesis, purification, and the development of non-aqueous formulations.

Experimental Protocol: Visual Assessment

-

Solvent Selection: Choose a range of common organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate).

-

Incremental Addition: Add a known amount of N-(2-chloroethyl)-2-fluoroacetamide to a fixed volume of each solvent.

-

Observation: Visually inspect for complete dissolution after agitation. If dissolved, add more compound incrementally until saturation is reached.

Data Presentation: Solubility Summary

| Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) | Method |

| pH 1.2 Buffer | 37 | Experimental Data | Shake-Flask |

| pH 4.5 Buffer | 37 | Experimental Data | Shake-Flask |

| pH 6.8 Buffer | 37 | Experimental Data | Shake-Flask |

| pH 7.4 Buffer | 37 | Experimental Data | Shake-Flask |

| Water | 25 | Experimental Data | Shake-Flask |

| Methanol | 25 | Experimental Data | Visual |

| Ethanol | 25 | Experimental Data | Visual |

| Acetonitrile | 25 | Experimental Data | Visual |

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[15][16][17]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products and establish degradation pathways.[1][2][4] This information is crucial for developing stability-indicating analytical methods.[2][3]

Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies of N-(2-chloroethyl)-2-fluoroacetamide.

Experimental Protocol: Forced Degradation

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature.

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C).

-

Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18]

-

Analysis: At specified time points, analyze the samples by a suitable chromatographic method (e.g., HPLC-UV/MS) to quantify the parent compound and detect any degradation products.[19][20][21]

Causality: The conditions for forced degradation are intentionally more severe than accelerated stability conditions to promote degradation.[2][4] The goal is to achieve 5-20% degradation to ensure that degradation products are formed at a sufficient level for detection and characterization without completely degrading the parent compound.[1]

Long-Term and Accelerated Stability Studies

These studies are conducted according to ICH guidelines to establish a re-test period for the drug substance and a shelf life for the drug product.[15][17][22]

Experimental Protocol: ICH Stability Studies

-

Packaging: Package the N-(2-chloroethyl)-2-fluoroacetamide in a container closure system that simulates the proposed packaging for storage and distribution.[17]

-

Storage Conditions: Place the packaged samples in stability chambers under the following conditions:

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated) and analyze for appearance, assay, and degradation products.[22]

Data Presentation: Stability Summary (Accelerated Conditions)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | Initial Data | Initial Data | Initial Data |

| 3 | Experimental Data | Experimental Data | Experimental Data |

| 6 | Experimental Data | Experimental Data | Experimental Data |

Potential Degradation Pathway

Based on the structure of N-(2-chloroethyl)-2-fluoroacetamide, potential degradation pathways under hydrolytic conditions could involve the cleavage of the amide bond or nucleophilic substitution of the chlorine atom.

Caption: Potential Hydrolytic Degradation Pathways for N-(2-chloroethyl)-2-fluoroacetamide.

Conclusion

The comprehensive characterization of the solubility and stability of N-(2-chloroethyl)-2-fluoroacetamide is a foundational activity in its development. The methodologies outlined in this guide, from thermodynamic solubility determination to forced degradation and long-term stability studies, provide a robust framework for generating the necessary data to support further development. A thorough understanding of these properties will enable informed decisions regarding formulation, packaging, and storage, ultimately contributing to the successful progression of this molecule.

References

- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Arcinova.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate.

- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (n.d.). ResearchGate.

- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo.

- Forced Degradation vs. Long-Term Stability Studies: What's the Difference? (2025, November 26). ResolveMass.

- A Guide to ICH Stability Storage and Testing for Pharmaceuticals. (n.d.). UPM Pharmaceuticals.

- ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.

- New horizons in small molecule solubility screening. (2019, November 21). Drug Target Review.

- Ich guideline for stability testing. (n.d.). SlideShare.

- Q1A(R2) Stability Testing of New Drug Substances and Products. (2003, February 6). ICH.

- Quality Guidelines. (n.d.). ICH.

- Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. (2003, June 1). USGS.gov.

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Pion Inc.

- Acetamide, N-(2-chloroethyl)-2-fluoro-. (n.d.). PubChem.

- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.

- A Comparative Guide to Analytical Methods for N-(2-fluoro-4-nitrophenyl)acetamide Quantification. (n.d.). BenchChem.

- Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group—Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. (n.d.). USGS.gov.

- Drug Solubility Testing: 4 Ways It Helps Drug Discovery & Development. (2024, April 4). WuXi AppTec.

- Acetamide, N-(2-chloroethyl)-2-fluoro- Properties. (2025, October 15). EPA.

- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.

- Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid-Phase Extraction and Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS). (n.d.). EPA.

- Acetamide, N-(2-chloroethyl)-2-fluoro- - Chemical Details. (2025, October 15). EPA.

- Separation of Acetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- Acetamide, N-(2-chloroethyl)-2-fluoro- (CAS 459-98-3). (n.d.). HazComFast.

Sources

- 1. onyxipca.com [onyxipca.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmainfo.in [pharmainfo.in]

- 5. Acetamide, N-(2-chloroethyl)-2-fluoro- | C4H7ClFNO | CID 68025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. hazcomfast.com [hazcomfast.com]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. CompTox Chemicals Dashboard [comptox.epa.gov]

- 12. raytor.com [raytor.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. upm-inc.com [upm-inc.com]

- 16. Ich guideline for stability testing | PPTX [slideshare.net]

- 17. database.ich.org [database.ich.org]

- 18. ICH Official web site : ICH [ich.org]

- 19. usgs.gov [usgs.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. unitedchem.com [unitedchem.com]

- 22. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

An In-depth Technical Guide to Acetamide, N-(2-chloroethyl)-2-fluoro-

Introduction: A Molecule of Dual Functionality for Advanced Research

Acetamide, N-(2-chloroethyl)-2-fluoro-, is a halogenated amide that, while not extensively documented in public literature, presents a compelling profile for researchers in drug development and medicinal chemistry. Its structure is a unique hybrid, incorporating both a fluoroacetamide moiety, known for its potent metabolic toxicity, and an N-(2-chloroethyl) group, a classic pharmacophore associated with alkylating agents. This dual functionality suggests its potential as a versatile synthetic intermediate or a candidate for novel therapeutic agents, particularly in oncology. This guide provides a comprehensive analysis of its chemical properties, a proposed synthetic route, its predicted reactivity, and a toxicological assessment based on its constituent functional groups.

The core of this molecule's potential lies in the convergence of two distinct mechanisms of bioactivity. The fluoroacetate portion is a precursor to a "lethal synthesis" pathway, while the chloroethyl group offers a reactive site for alkylation of biological macromolecules.[1][2] Understanding these dual characteristics is paramount for any researcher considering its use.

Chemical and Physical Properties

Acetamide, N-(2-chloroethyl)-2-fluoro- is identified by the CAS number 459-98-3.[3] A summary of its key chemical and physical properties, largely based on computational data, is presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₇ClFNO | [3] |

| Molecular Weight | 139.55 g/mol | [3] |

| IUPAC Name | N-(2-chloroethyl)-2-fluoroacetamide | [3] |

| Synonyms | n-(2-chloroethyl)-2-fluoroacetamide, NSC-106701 | [3] |

| XLogP3-AA | 0.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

The synthesis can be envisioned in two primary steps: the activation of 2-fluoroacetic acid and its subsequent reaction with 2-chloroethylamine.

Caption: Proposed synthesis of Acetamide, N-(2-chloroethyl)-2-fluoro-.

Experimental Protocol: Synthesis

Objective: To synthesize Acetamide, N-(2-chloroethyl)-2-fluoro- via the acylation of 2-chloroethylamine with 2-fluoroacetyl chloride.

Materials:

-

2-Fluoroacetic acid

-

Thionyl chloride

-

2-Chloroethylamine hydrochloride

-

Pyridine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Preparation of 2-Fluoroacetyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine 2-fluoroacetic acid (1.0 eq) and thionyl chloride (1.2 eq).

-

Gently heat the mixture to reflux and maintain for 1-2 hours, or until gas evolution ceases.

-

Allow the reaction to cool to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is crude 2-fluoroacetyl chloride.

-

-

Amidation Reaction:

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroethylamine hydrochloride (1.0 eq) and pyridine (2.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the crude 2-fluoroacetyl chloride (1.05 eq) dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Acetamide, N-(2-chloroethyl)-2-fluoro-.

-

Chemical Reactivity and Potential Applications

The synthetic utility of Acetamide, N-(2-chloroethyl)-2-fluoro- stems from its bifunctional nature. The N-(2-chloroethyl) group is a masked electrophile, capable of undergoing intramolecular cyclization to a highly reactive aziridinium ion, which can then be attacked by nucleophiles. This is the classic mechanism of action for nitrogen mustards, which are potent alkylating agents.[2] The fluoroacetamide moiety, on the other hand, is relatively stable but serves as a pro-drug for the toxic metabolite fluoroacetate.[1][6]

This dual reactivity makes it a promising scaffold for the development of targeted cytotoxic agents. For instance, it could be incorporated into a larger molecule that targets a specific biological pathway, with the N-(2-chloroethyl) group providing the cytotoxic payload.

Caption: Workflow for the synthetic application of the target molecule.

Predicted Biological Activity and Toxicological Profile

Extreme Caution Advised: Based on its structural components, Acetamide, N-(2-chloroethyl)-2-fluoro- should be considered a highly toxic compound and handled with extreme care, using appropriate personal protective equipment in a well-ventilated fume hood.

The toxicological profile is predicted to be a composite of two well-characterized toxaphores:

-

Fluoroacetamide Moiety and "Lethal Synthesis": Fluoroacetamide itself is a potent metabolic poison.[7] In vivo, it is hydrolyzed to fluoroacetate, which then enters the citric acid cycle (Krebs cycle) by being converted to fluoroacetyl-CoA. This intermediate then condenses with oxaloacetate to form fluorocitrate, a potent and irreversible inhibitor of the enzyme aconitase.[6][8] The inhibition of aconitase leads to a blockage of the citric acid cycle, resulting in cellular energy depletion and accumulation of citrate, which has further downstream toxic effects.[9]

Caption: The "Lethal Synthesis" metabolic pathway.

-

N-(2-chloroethyl) Moiety and Alkylating Activity: The N-(2-chloroethyl) group is the defining feature of nitrogen mustards, a class of chemotherapeutic agents.[2] As mentioned, this group can form a highly reactive aziridinium ion that alkylates nucleophilic sites on biomolecules, most notably DNA. This leads to DNA damage, inhibition of DNA replication and transcription, and ultimately, apoptosis. Compounds containing this moiety are often carcinogenic and mutagenic.[10]

Given this dual-threat profile, the compound is expected to be highly cytotoxic. Its potential applications would likely be in controlled laboratory settings for the development of anticancer agents, where high toxicity is a desired attribute against cancer cells.

Conclusion

Acetamide, N-(2-chloroethyl)-2-fluoro- is a molecule with significant, albeit largely unexplored, potential in the field of medicinal chemistry. Its hybrid structure, combining a metabolic poison precursor with a classic alkylating agent, makes it a fascinating subject for further research. The synthetic route proposed herein is based on well-established chemical principles and should be readily achievable in a standard organic synthesis laboratory. However, the predicted high toxicity of this compound cannot be overstated, and all handling should be conducted with the utmost caution and appropriate safety measures. This guide serves as a foundational document for researchers wishing to explore the synthesis and applications of this intriguing molecule.

References

- Benchchem. Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules. [URL: https://www.benchchem.com/application-notes/n-chloro-2-fluoroacetamide-in-the-synthesis-of-bioactive-molecules]

- Regulations.gov. Toxicology of fluoroacetate: a review, with possible directions for therapy research. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2005-0475-0004]

- Benchchem. N-Chloro-2-fluoroacetamide: An In-depth Reactivity Profile for Drug Discovery and Development. [URL: https://www.benchchem.com/application-notes/n-chloro-2-fluoroacetamide-reactivity-profile-drug-discovery]

- Chemos GmbH&Co.KG. Safety Data Sheet: 2-chloroacetamide. [URL: https://www.chemos.de/import/sdb/A0023494_sds_en.pdf]

- Wikipedia. Sodium fluoroacetate. [URL: https://en.wikipedia.

- Scielo. Sodium fluoracetate's poisoning, a case report. [URL: http://www.scielo.org.co/scielo.php?script=sci_arttext&pid=S0120-55522018000100059]

- Scilit. The mammalian oral toxicity of fluoroacetamide. [URL: https://www.scilit.net/article/10.1002/jsfa.2740060505]

- PubChem. Acetamide, N-(2-chloroethyl)-2-fluoro-. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/68025]

- PubChem. 2-Chloro-N,N-diethyl-2-fluoroacetamide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/356549]

- ResearchGate. Fluoroacetate metabolism and enzyme from bacteria serves as the main,... [URL: https://www.researchgate.net/figure/Fluoroacetate-metabolism-and-enzyme-from-bacteria-serves-as-the-main-but-rare-example_fig3_362624536]

- PMC. Reversible Toxic-Metabolic Encephalopathy in Fluroacetamide Intoxication: A Case Report and Review of the Literature. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10465809/]

- MDPI. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. [URL: https://www.mdpi.com/1422-0067/26/8/2205]

- ResearchGate. Chemistry of fluoroalkyl cyanides. [URL: https://www.researchgate.net/publication/343241475_Chemistry_of_fluoroalkyl_cyanides]

- PMC. Pharmacokinetics, Metabolism, Biodistribution, Radiation Dosimetry, and Toxicology of 18F-Fluoroacetate (18F-FACE) in Non-human Primates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4482352/]

- Organic Syntheses. chloroacetamide. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0153]

- Organic Chemistry Portal. Amide synthesis by acylation. [URL: https://www.organic-chemistry.org/synthesis/C1N/amides.shtm]

- ACS Publications. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c00620]

- RSC Publishing. Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c4ra11550j]

- ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of... [URL: https://www.researchgate.

- INCHEM. Chloroethyl Nitrosoureas (IARC Summary & Evaluation, Supplement7, 1987). [URL: http://www.inchem.org/documents/iarc/suppl7/chloroethylnitrosoureas.html]

- Semantic Scholar. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [URL: https://www.semanticscholar.org/paper/Recent-Progress-in-Synthesis-of-Alkyl-Fluorinated-Ma-Wang/e33d3d4b1a4593f0639906666114856f70914902]

- PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3677983/]

- ResearchGate. A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. [URL: https://www.researchgate.net/publication/272180806_A_novel_synthesis_of_chloroacetamide_derivatives_via_C-amidoalkylation_of_aromatics_by_2-chloro-N-222-trichloro-1-hydroxyethylacetamide]

- PMC. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11364371/]

- Benchchem. A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride. [URL: https://www.benchchem.com/application-notes/reactivity-of-primary-and-secondary-amines-with-acetyl-chloride]

- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [URL: https://www.chemistrysteps.

- Benchchem. Application Notes and Protocols for Reactions with N-Chloro-2-fluoroacetamide. [URL: https://www.benchchem.com/application-notes/reactions-with-n-chloro-2-fluoroacetamide]

- Wikipedia. Mustard gas. [URL: https://en.wikipedia.org/wiki/Mustard_gas]

- YouTube. Acetylation of amine || amine react with acetyl chloride or acetic anhydride. [URL: https://www.youtube.

- Asian Journal of Chemistry. A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=21_2_30]

- ResearchGate. Intrathecal Chemotherapy with 1,3-Bis(2-chloroethyl)-1-nitrosourea Encapsulated into Hybrid Liposomes for Meningeal Gliomatosis: An Experimental Study. [URL: https://www.researchgate.

- Chemistry LibreTexts. Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acids_and_Their_Derivatives/21.05%3A_Reactions_of_Acid_Halides/21.5C%3A_Acid_chlorides_react_with_ammonia_1_amines_and_2_amines_to_form_amides]

- ResearchGate. (PDF) Conversion of carboxylic acids to amides under the action of tantalum(V) chloride. [URL: https://www.researchgate.net/publication/377526955_Conversion_of_carboxylic_acids_to_amides_under_the_action_of_tantalumV_chloride]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mustard gas - Wikipedia [en.wikipedia.org]

- 3. Acetamide, N-(2-chloroethyl)-2-fluoro- | C4H7ClFNO | CID 68025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amide synthesis by acylation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]